molecular formula C9H18N2 B13595387 4-Ethylcyclohexane-1-carboximidamide

4-Ethylcyclohexane-1-carboximidamide

Cat. No.: B13595387
M. Wt: 154.25 g/mol
InChI Key: KMKOLYYOBIPMNE-UHFFFAOYSA-N
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Description

4-Ethylcyclohexane-1-carboximidamide is an organic compound with the molecular formula C9H18N2 It is a derivative of cyclohexane, where an ethyl group is attached to the fourth carbon, and a carboximidamide group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylcyclohexane-1-carboximidamide typically involves the reaction of 4-ethylcyclohexanone with an appropriate amine under specific conditions. One common method is the reaction of 4-ethylcyclohexanone with ammonium chloride and sodium cyanide, followed by hydrolysis to yield the desired carboximidamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexane-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the ethyl or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-Ethylcyclohexane-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboximidamide: Lacks the ethyl group, making it less hydrophobic.

    4-Methylcyclohexane-1-carboximidamide: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    4-Propylcyclohexane-1-carboximidamide: Has a longer alkyl chain, influencing its solubility and reactivity.

Uniqueness

4-Ethylcyclohexane-1-carboximidamide is unique due to the presence of the ethyl group, which imparts specific steric and electronic characteristics. These properties can influence its reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

4-Ethylcyclohexane-1-carboximidamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C8H15N2
  • Molecular Weight : 155.22 g/mol
  • Structure : The compound features a cyclohexane ring with an ethyl group and a carboximidamide functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : It is hypothesized that the compound can interact with cellular receptors, influencing signal transduction pathways.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications, particularly in:

  • Cancer Treatment : Preliminary studies suggest that this compound could act as an arginase inhibitor, potentially slowing tumor growth by affecting arginine metabolism .
  • Neurological Disorders : There is ongoing investigation into the compound's role in modulating neurotransmitter systems, which may have implications for conditions such as depression or anxiety.

Case Studies and Research Findings

  • In vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, research has shown that it can inhibit arginase activity, which is crucial in cancer metabolism .
  • Animal Models : In rodent models, administration of this compound has been associated with reduced tumor sizes and improved survival rates in subjects with induced tumors .
  • Comparative Analysis : When compared to similar compounds such as 4-Methylcyclohexane-1-carboximidamide, this compound exhibited enhanced potency in inhibiting certain enzyme activities, suggesting that the ethyl substitution may confer increased biological efficacy.

Data Table of Biological Activity

Study TypeFindingsReference
In vitroInhibition of arginase activity
In vivoReduced tumor size in rodent models
ComparativeHigher potency than 4-Methyl derivative

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

4-ethylcyclohexane-1-carboximidamide

InChI

InChI=1S/C9H18N2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H3,10,11)

InChI Key

KMKOLYYOBIPMNE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=N)N

Origin of Product

United States

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